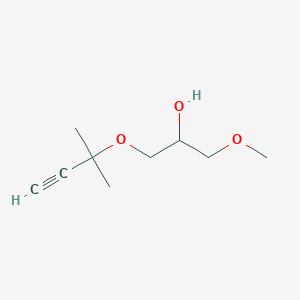
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a benzofuran moiety, a pyridine moiety, and a cyclopropane moiety . It’s likely that this compound could be a derivative or analog of other known compounds, but without specific literature or database references, it’s difficult to provide a detailed description .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, without specific data or references, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties .科学的研究の応用
Synthesis Methods
The synthesis of pyrazolo[3,4-b]pyridines involves various methods, including starting from preformed pyrazoles or pyridines. Researchers have explored strategies to introduce substituents at specific positions (N1, C3, C4, C5, and C6) to modulate the compound’s properties. These synthetic approaches are crucial for obtaining structurally diverse derivatives with tailored features.
a. Kinase Inhibitors: Certain pyrazolo[3,4-b]pyridines act as kinase inhibitors, targeting specific signaling pathways involved in cell growth, proliferation, and survival. These compounds may find applications in cancer therapy and other diseases related to aberrant kinase activity.
b. Anti-Inflammatory Agents: Some derivatives demonstrate anti-inflammatory properties by modulating cytokine production, NF-κB signaling, or other immune-related pathways. These molecules could be valuable in treating inflammatory disorders.
c. Antiviral Agents: Researchers have explored pyrazolo[3,4-b]pyridines as potential antiviral agents. Their ability to interfere with viral replication or entry mechanisms makes them promising candidates against viral infections.
d. Neuroprotective Compounds: Certain pyrazolo[3,4-b]pyridines exhibit neuroprotective effects by targeting neurotransmitter receptors, ion channels, or oxidative stress pathways. These compounds might have applications in neurodegenerative diseases.
e. Anticancer Properties: Studies have investigated the anticancer potential of pyrazolo[3,4-b]pyridines. They can inhibit cell proliferation, induce apoptosis, or interfere with angiogenesis. Tailoring their substituents may enhance their selectivity toward specific cancer types.
f. Other Applications: Beyond the mentioned fields, pyrazolo[3,4-b]pyridines have been explored for their antimicrobial, antifungal, and antioxidant activities. Researchers continue to discover novel applications for these compounds.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-17-14-6-5-13(22-18(21)12-3-4-12)9-15(14)23-16(17)8-11-2-1-7-19-10-11/h1-2,5-10,12H,3-4H2/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKPBGPKSNYPD-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

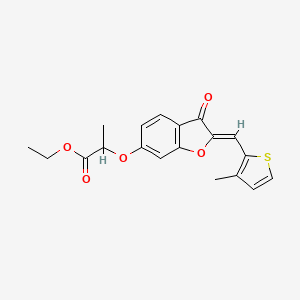
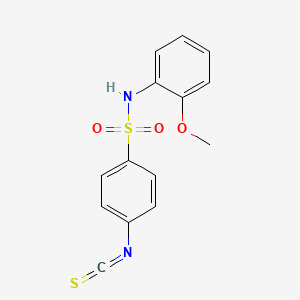
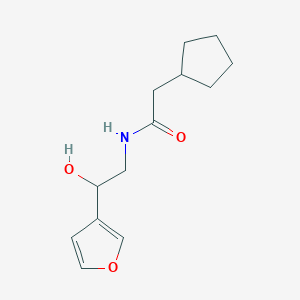
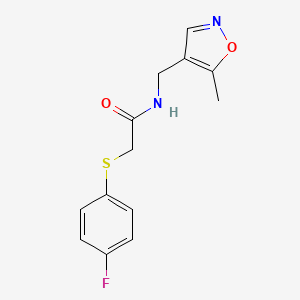
![4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2693010.png)
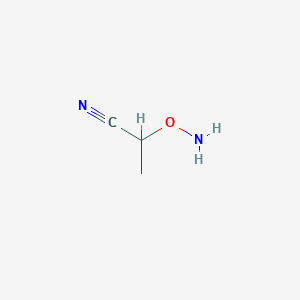

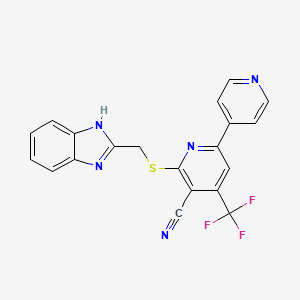
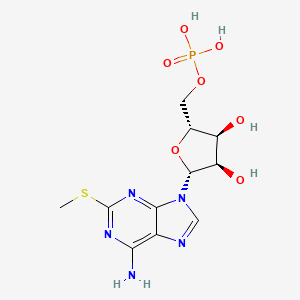
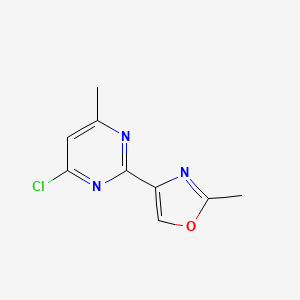

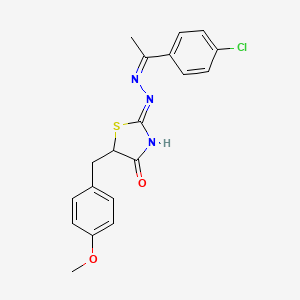
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)
